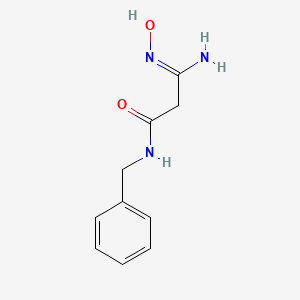

N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide: is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

The synthesis of N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide typically involves the following steps:

Starting Materials: Benzylamine and ethyl 2-chloroacetate are commonly used as starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Synthetic Route: The benzylamine reacts with ethyl 2-chloroacetate to form N-benzyl-2-chloroacetamide.

Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride.

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that specific derivatives, particularly those with oxygen substitutions, showed potent activity in seizure models. For instance, compounds like N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide displayed effective ED50 values of 8.3 mg/kg and 17.3 mg/kg, respectively, in mice following intraperitoneal administration . This suggests that the structural features of N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide may contribute to its efficacy as an anticonvulsant.

2. Inhibition of Enzymatic Activity

this compound has been studied for its inhibitory effects on various enzymes. For example, compounds with similar structural motifs have shown potential as selective inhibitors of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. Inhibiting these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer’s disease .

3. Nitric Oxide Donor

The N-hydroxycarbamimidoyl group within the compound can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation. This property is significant in therapeutic contexts where nitric oxide plays a role in vasodilation and neurotransmission.

Case Studies

Several studies provide insights into the practical applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide can be compared with similar compounds such as:

N-benzyl-2-(N’-hydroxycarbamimidoyl)propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.

N-benzyl-2-(N’-hydroxycarbamimidoyl)butyramide: This compound has a butyramide group, making it slightly larger and potentially altering its reactivity and binding properties.

Actividad Biológica

N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticonvulsant effects and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving starting materials such as benzylamine and ethyl 2-chloroacetate. The reaction typically requires a base like sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide derivative. The compound's structure is characterized by the presence of a hydroxycarbamimidoyl group, which is crucial for its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study reported the synthesis and evaluation of various derivatives, highlighting their efficacy in reducing seizure activity in animal models. The following table summarizes key findings related to the anticonvulsant activity of selected compounds:

| Compound | ED50 (mg/kg) | Route | Comparison Drug | Comparison ED50 (mg/kg) |

|---|---|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | 8.3 | i.p. | Phenytoin | 6.5 |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | 17.3 | i.p. | Phenytoin | 6.5 |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 | i.p. | Phenytoin | 6.5 |

These results indicate that certain structural modifications enhance the anticonvulsant activity significantly, with some derivatives outperforming traditional anticonvulsants like phenytoin .

The mechanism underlying the anticonvulsant effects of this compound appears to involve modulation of sodium channels and neurotransmitter systems. Studies have shown that these compounds can promote sodium channel slow inactivation and inhibit neuronal hyperexcitability, which are critical pathways in managing seizures .

Case Studies

- Study on Anticonvulsant Efficacy : A comprehensive investigation into various N-benzyl derivatives revealed that specific substitutions at the C(3) position significantly influenced anticonvulsant potency. For instance, the introduction of methoxy or ethoxy groups enhanced efficacy compared to unsubstituted analogs .

- Neurotoxicity Assessment : Protective indices were calculated for several compounds to evaluate their safety profile relative to their therapeutic effects. For example, the protective index for (R)-18 was found to be 6.0 in mice, indicating a favorable therapeutic window .

Enzyme Inhibition Potential

Beyond its anticonvulsant properties, this compound has been explored for its potential as an enzyme inhibitor. Research indicates that it may interact with specific enzymes involved in metabolic pathways, although detailed studies on this aspect are still emerging.

Propiedades

IUPAC Name |

(3Z)-3-amino-N-benzyl-3-hydroxyiminopropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9(13-15)6-10(14)12-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJRMUCEMSJURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.